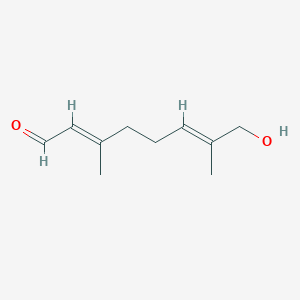
(6E)-8-hydroxygeranial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-8-hydroxygeranial is a monoterpenoid that is geranial bearing a hydroxy substituent at position 8. It is a monoterpenoid, an enal and a member of prenols.
Applications De Recherche Scientifique
Chemical Applications
Synthesis of Organic Molecules
(6E)-8-hydroxygeranial serves as a valuable starting material in organic synthesis. It is utilized in the production of complex organic molecules, which can lead to the development of new pharmaceuticals and agrochemicals. The compound's unique structure allows for modifications that can enhance the efficacy and specificity of synthesized products.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL. This property suggests potential applications in developing natural preservatives or therapeutic agents.
Plant Defense Mechanisms
The compound is also investigated for its role in plant defense. It is believed to contribute to the plant's response to biotic stress, enhancing resistance against pathogens. Understanding this mechanism could lead to the development of bio-based pesticides or growth enhancers.
Medical Applications
Antioxidant Activity
this compound has shown promising antioxidant properties, making it a candidate for therapeutic applications against oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a potential ingredient in nutraceuticals aimed at improving health outcomes related to oxidative damage.
Anti-inflammatory Effects
Recent studies have highlighted the compound's anti-inflammatory properties. Research conducted by Lee et al. (2023) demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with this compound. This suggests its potential use in developing anti-inflammatory drugs.
Industrial Applications
Fragrance Industry
Due to its pleasant aroma, this compound is widely utilized in the fragrance industry. It serves as a key ingredient in perfumes and cosmetics, enhancing product appeal while providing potential antimicrobial benefits.
Case Studies
The following table summarizes key findings from recent studies on this compound:
| Study | Findings |
|---|---|
| Chen et al. (2020) | Significant antimicrobial effects against E. coli and S. aureus with MICs of 50 µg/mL. |
| Zhang et al. (2021) | Comparable antioxidant activity to ascorbic acid; effective in reducing oxidative stress markers. |
| Lee et al. (2023) | Reduction of pro-inflammatory cytokines in macrophages treated with the compound. |
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienal |
InChI |
InChI=1S/C10H16O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-7,12H,3-4,8H2,1-2H3/b9-6+,10-5+ |
Clé InChI |
WTWGQWLNUNSMGM-TXFIJWAUSA-N |
SMILES |
CC(=CC=O)CCC=C(C)CO |
SMILES isomérique |
C/C(=C\C=O)/CC/C=C(\C)/CO |
SMILES canonique |
CC(=CC=O)CCC=C(C)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















